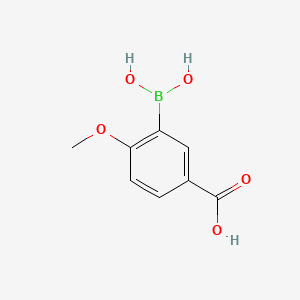

3-Borono-4-methoxybenzoic acid

Description

3-Borono-4-methoxybenzoic acid: is an organic compound with the molecular formula C8H9BO5. It is a derivative of benzoic acid, where a boronic acid group and a methoxy group are attached to the benzene ring. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Properties

IUPAC Name |

3-borono-4-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BO5/c1-14-7-3-2-5(8(10)11)4-6(7)9(12)13/h2-4,12-13H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UENFRNNKQBQROW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C(=O)O)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90655149 | |

| Record name | 3-Borono-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90655149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

730971-32-1 | |

| Record name | 3-Borono-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90655149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Carboxy-2-methoxybenzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Borono-4-methoxybenzoic acid typically involves the borylation of 4-methoxybenzoic acid. One common method is the direct borylation using bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods: Industrial production of 3-Borono-4-methoxybenzoic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 3-Borono-4-methoxybenzoic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most prominent reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or substituted alkenes.

Oxidation and Reduction: The boronic acid group can be oxidized to a boronic ester or reduced to a borane.

Substitution Reactions: The methoxy group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions:

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Major Products Formed:

Biaryls and Substituted Alkenes: From Suzuki-Miyaura coupling.

Boronic Esters and Boranes: From oxidation and reduction reactions.

Scientific Research Applications

Organic Synthesis

Cross-Coupling Reactions

3-Borono-4-methoxybenzoic acid serves as an essential reagent in Suzuki-Miyaura cross-coupling reactions, which are crucial for forming carbon-carbon bonds in organic synthesis. This compound facilitates the construction of complex organic molecules by participating in reactions with various aryl halides and boronic acids, allowing for the development of diverse chemical architectures .

Building Block for Drug Development

The compound is also utilized as a building block in the synthesis of pharmaceuticals. Its boronic acid functionality allows it to participate in reactions that modify biological targets, making it valuable in drug discovery and development processes .

Medicinal Chemistry

Anticancer Activity

Research indicates that 3-borono-4-methoxybenzoic acid exhibits promising anticancer properties. Studies have demonstrated its effectiveness against various cancer cell lines, including non-small cell lung cancer and leukemia. The compound's mechanism involves inducing apoptosis in cancer cells, making it a candidate for further therapeutic exploration .

Combination Therapies

In combination therapies, 3-borono-4-methoxybenzoic acid has been evaluated alongside other chemotherapeutic agents to enhance efficacy and overcome drug resistance. For instance, studies have shown that when used with bortezomib, it can improve treatment outcomes in aggressive lymphomas .

Agricultural Applications

Pesticidal Properties

The compound has demonstrated significant agricultural applications, particularly as a pesticide. Research indicates that 3-borono-4-methoxybenzoic acid possesses inhibitory effects against various plant pathogens and weeds. It has been shown to regulate plant growth and control crop smothering, making it valuable for enhancing agricultural productivity .

Development of Biopesticides

Due to its biological activity, there is ongoing research into developing biopesticides based on 3-borono-4-methoxybenzoic acid. These biopesticides aim to provide environmentally friendly alternatives to synthetic pesticides while maintaining efficacy against agricultural pests .

Case Studies

Mechanism of Action

The primary mechanism of action of 3-Borono-4-methoxybenzoic acid in chemical reactions involves the formation of carbon-carbon bonds through Suzuki-Miyaura coupling. The boronic acid group interacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired biaryl or substituted alkene product .

Comparison with Similar Compounds

4-Methoxybenzoic Acid: Lacks the boronic acid group, limiting its use in Suzuki-Miyaura coupling.

3-Bromo-4-methoxybenzoic Acid: Contains a bromine atom instead of a boronic acid group, making it suitable for different types of coupling reactions.

Uniqueness: 3-Borono-4-methoxybenzoic acid is unique due to its dual functional groups, which allow it to participate in a wide range of chemical reactions. Its boronic acid group is particularly valuable for Suzuki-Miyaura coupling, making it a versatile building block in organic synthesis .

Biological Activity

3-Borono-4-methoxybenzoic acid (BMBA) is a compound of significant interest due to its various biological activities, particularly in the fields of medicinal chemistry and agriculture. This article delves into the biological activity of BMBA, exploring its mechanisms, effects on different biological systems, and potential applications.

3-Borono-4-methoxybenzoic acid is a boronic acid derivative characterized by the presence of a boron atom attached to a benzene ring that also contains a methoxy group. This unique structure contributes to its reactivity and biological properties. The molecular formula is C₈H₉BO₅, and it exhibits properties typical of boronic acids, such as the ability to form reversible covalent bonds with diols.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of BMBA and related boronic acid compounds. For instance, compounds containing boronic acid moieties have demonstrated potent in vitro activity against various cancer cell lines, including renal cancer and leukemia. The mechanism often involves the inhibition of specific kinases such as CLK1, which plays a crucial role in cell cycle regulation and DNA damage response .

Table 1: Summary of Anticancer Activities of Boronic Acid Derivatives

| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 3-Borono-4-methoxybenzoic acid | Renal Cancer | 20 | CLK1 Inhibition |

| HSD1400 | Leukemia | 15 | Dual CLK/ROCK Inhibition |

| HSD1791 | Multiple Myeloma | 10 | Induction of DNA damage |

The studies indicate that BMBA's structural modifications can significantly influence its anticancer efficacy, suggesting a structure-activity relationship (SAR) that merits further investigation.

2. Proteostasis Modulation

BMBA has also been investigated for its role in modulating proteostasis networks. Research has shown that benzoic acid derivatives can enhance the activity of key protein degradation systems, including the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP). Specifically, BMBA has been linked to increased activation of cathepsins B and L, enzymes critical for protein degradation .

Table 2: Effects on Proteostasis Pathways

| Compound | Pathway Activated | Activity Level (%) | Concentration (µg/mL) |

|---|---|---|---|

| 3-Borono-4-methoxybenzoic acid | UPP | 467.3 | 10 |

| Compound 3 | ALP | 450.0 | 5 |

These findings suggest that BMBA could be a promising candidate for developing therapeutic agents aimed at diseases associated with proteostasis dysregulation.

3. Agricultural Applications

In addition to its medicinal properties, BMBA exhibits notable agricultural activity. It has been reported to possess inhibitory effects on various plant pathogens and weeds, making it a candidate for agricultural biopesticides. For example, it has shown effectiveness against pathogens like Cytospora mandshurica and Coniella diplodiella, suggesting potential applications in crop protection .

Case Studies

Several case studies have documented the biological effects of BMBA:

- Study on Anticancer Activity : A detailed study evaluated the cytotoxic effects of BMBA on renal cancer cell lines, demonstrating significant growth inhibition at concentrations as low as 20 µM. The study utilized flow cytometry to assess cell cycle alterations post-treatment.

- Proteostasis Enhancement Study : Another investigation focused on the ability of BMBA to activate proteolytic enzymes in human fibroblasts, revealing that treatment with BMBA led to a marked increase in both UPP and ALP activities without cytotoxic effects at tested concentrations.

Q & A

Q. What strategies enhance the compound’s utility in multi-step syntheses of bioactive molecules?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.